molecular formula C7H3BrF4O B1484645 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS No. 1807145-20-5

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B1484645
CAS No.: 1807145-20-5
M. Wt: 259 g/mol
InChI Key: YKCHHKRZNGNGPT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • 6-Bromo-2-fluoro-3-hydroxybenzotrifluoride derivatives have been used in the synthesis of complex compounds such as the metabolite (+/-)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene. The functionalization process involves bromination, bromine-lithium exchange, and hydrolysis steps, showcasing the compound's versatility in regioselective synthesis (Zajc, 1999).
  • It's also involved in reactions with hydroxyl radicals, forming radical cations in neutral and acidic solutions, indicating its reactivity in different chemical environments (Mohan & Mittal, 1996).

Material Synthesis and Functionalization

  • The compound is utilized in developing unique reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which serves as a tris-electrophile and SuFEx clickable material, highlighting its potential in material chemistry and functional group synthesis (Leng & Qin, 2018).

Chemical Intermediate Production

  • Derivatives of 6-Bromo-2-fluoro-3-hydroxybenzotrifluoride are essential in producing other complex chemicals like 3-Bromo-2-fluorobenzoic acid, showcasing the compound's role as a critical intermediate in synthetic chemistry (Peng-peng, 2013).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may interact with its targets through a process of transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it may influence pathways related to carbon-carbon bond formation.

Result of Action

Considering its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may facilitate the formation of carbon-carbon bonds, which could have significant effects at the molecular level.

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCHHKRZNGNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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